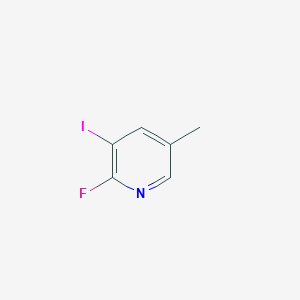

2-Fluoro-3-iodo-5-methylpyridine

描述

Significance of Halogenated Pyridines as Core Synthetic Intermediates

Halogenated heterocyclic compounds, including halogenated pyridines, are crucial for the synthesis of a wide array of organic compounds. sigmaaldrich.com The presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the pyridine (B92270) ring imparts specific reactivity, allowing for a diverse range of chemical transformations. sigmaaldrich.com These compounds are frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, as well as nucleophilic substitution reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.cominnospk.com

The strategic incorporation of halogens into the pyridine scaffold provides a synthetic handle that can be selectively manipulated. This chemo-selectivity is vital in multi-step syntheses, allowing chemists to build complex molecules with high precision. nih.gov Consequently, halopyridines are key precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov For instance, many synthetic heterocycles exhibit pharmacological activity and are extensively researched by medicinal chemists. sigmaaldrich.com The ability to modify their structures through reactions at the halogen-bearing carbon atom is a powerful tool in drug discovery and development. sigmaaldrich.cominnospk.com

Positional Isomerism and Substituent Effects in Pyridine Chemistry

The reactivity and properties of a substituted pyridine are profoundly influenced by the nature and position of its substituents on the aromatic ring. This is due to the interplay of inductive and resonance effects, which alter the electron density distribution within the pyridine ring. acs.orgkoreascience.kr The nitrogen atom in the pyridine ring is electron-withdrawing, which affects the reactivity of the different ring positions.

Overview of 2-Fluoro-3-iodo-5-methylpyridine within the Context of Functionalized Pyridines

Within the diverse family of halogenated pyridines, this compound stands out as a particularly useful and versatile intermediate. This compound features a unique substitution pattern with a fluorine atom at the 2-position, an iodine atom at the 3-position, and a methyl group at the 5-position. This specific arrangement of functional groups provides a high degree of synthetic utility.

The presence of two different halogen atoms, fluorine and iodine, on the same pyridine ring allows for selective and sequential reactions. The carbon-iodine bond is generally more reactive in transition metal-catalyzed cross-coupling reactions than the carbon-fluorine bond, enabling chemists to selectively introduce a substituent at the 3-position while leaving the 2-fluoro group intact for subsequent transformations. This orthogonal reactivity is highly desirable in the synthesis of complex, highly functionalized molecules.

This compound is recognized as an essential building block in the synthesis of various bioactive molecules. chemimpex.com It is particularly valuable in the development of novel pharmaceuticals and agrochemicals where precise molecular interactions are required. chemimpex.com The presence of the fluorine atom can also impart beneficial properties to the final product, such as enhanced metabolic stability and bioavailability. innospk.comacs.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 153034-78-7 chemimpex.comsigmaaldrich.comsynquestlabs.comaobchem.com |

| Molecular Formula | C6H5FIN chemimpex.comsigmaaldrich.comsynquestlabs.comaobchem.com |

| Molecular Weight | 237.01 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | White to off-white solid chemimpex.com |

| Melting Point | 38-42 °C sigmaaldrich.com |

| Purity | ≥ 98% (GC) chemimpex.com |

属性

IUPAC Name |

2-fluoro-3-iodo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOOZLFFCNANTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437229 | |

| Record name | 2-Fluoro-3-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-78-7 | |

| Record name | 2-Fluoro-3-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-3-IODO-5-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 3 Iodo 5 Methylpyridine and Analogues

Stepwise Assembly and Regioselective Functionalization of the Pyridine (B92270) Nucleus

The construction of the 2-fluoro-3-iodo-5-methylpyridine molecule is typically achieved through a carefully orchestrated sequence of reactions. The order in which the fluorine, iodine, and methyl groups are introduced is critical to the success of the synthesis, maximizing yield and minimizing the formation of undesired isomers.

The placement of a fluorine atom at the 2-position of the pyridine ring is a crucial step, often accomplished via nucleophilic aromatic substitution (SNAr).

A prevalent method for introducing fluorine at the 2-position is the halogen exchange (Halex) reaction. This process involves substituting a leaving group, typically chlorine, with a fluoride (B91410) ion. The choice of fluorinating agent and reaction conditions is paramount for achieving high efficiency.

Commonly, a 2-chloropyridine (B119429) precursor is treated with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF). These reactions are generally conducted in high-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. The use of spray-dried potassium fluoride is often essential to ensure anhydrous conditions, as water can significantly hinder the reactivity of the fluoride ion. To improve the solubility and nucleophilicity of the fluoride salt, phase-transfer catalysts may also be employed.

For example, the synthesis of 2-fluoro-5-methylpyridine (B1304807) can be accomplished by reacting 2-chloro-5-methylpyridine (B98176) with potassium fluoride in a suitable solvent under thermal conditions.

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Potassium Fluoride (KF) | DMSO, Sulfolane | High temperature (150-250 °C) | Spray-dried form is often required for optimal reactivity. |

| Cesium Fluoride (CsF) | DMSO, NMP | Generally milder conditions than KF | More reactive and soluble than KF, but at a higher cost. |

| Tetrabutylammonium Fluoride (TBAF) | THF, Dioxane | Room temperature to moderate heating | Requires strictly anhydrous conditions. |

The introduction of an iodine atom at the 3-position of the pyridine ring can be achieved through several strategic methods.

Direct electrophilic iodination of a pyridine ring can be challenging due to its electron-deficient character. However, directed ortho-metalation (DoM) provides a powerful and regioselective alternative. This technique involves the use of a directing group at the 2-position to guide the deprotonation of the adjacent C-H bond at the 3-position by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting organolithium intermediate is then quenched with an electrophilic iodine source, like molecular iodine (I₂) or N-iodosuccinimide (NIS), to install the iodine atom with high precision. In the context of 2-fluoro-5-methylpyridine, the 2-fluoro substituent can effectively direct this metalation.

A Finkelstein-type halogen exchange reaction can also be employed to introduce iodine. This method involves treating a 3-bromo- (B131339) or 3-chloropyridine (B48278) precursor with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). The reaction's success hinges on the relative bond energies and the solubility of the halide salts involved.

The methyl group at the 5-position can either be present on the starting material or introduced via cross-coupling reactions. Starting with a pre-methylated pyridine, such as 3-methylpyridine (B133936) (β-picoline), is a common and practical approach.

Alternatively, modern cross-coupling reactions offer a versatile means of installing the methyl group. A 5-halopyridine, for instance, can be coupled with a methylating agent using a palladium catalyst.

| Reaction | Methylating Agent | Typical Catalyst |

|---|---|---|

| Suzuki Coupling | Methylboronic acid or its esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Stille Coupling | Organotin reagents (e.g., (CH₃)₄Sn) | Pd(PPh₃)₄ |

| Negishi Coupling | Organozinc reagents (e.g., CH₃ZnCl) | Pd(PPh₃)₄ |

A logical synthetic pathway to this compound could commence with 2-chloro-5-methylpyridine. This starting material would first undergo nucleophilic fluorination to form 2-fluoro-5-methylpyridine. The subsequent step would involve a directed ortho-metalation at the 3-position, followed by iodination to yield the final desired product.

Methodologies for Iodine Introduction at the 3-Position

Advanced Pyridine Halogenation Techniques

Traditional electrophilic aromatic substitution reactions on pyridine are often challenging due to the electron-deficient nature of the ring, which typically requires harsh conditions and can lead to a mixture of products. nih.govchemrxiv.org Consequently, more advanced and selective methods have been developed to overcome these limitations.

Directed Ortho Metalation (DoM) Strategies for Pyridine Derivatization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.combaranlab.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent with high regiocontrol. znaturforsch.combaranlab.org

The regioselectivity of lithiation on a substituted pyridine ring is highly dependent on the nature and position of the existing substituents, which act as directing metalation groups (DMGs). znaturforsch.com The choice of the lithium base and reaction conditions also plays a critical role. znaturforsch.combaranlab.org For instance, the lithiation of 3-substituted pyridines can be directed to either the C2 or C4 position. The presence of a fluorine atom can influence the site of metalation.

A study on the lithiation of various dichloropyridines using lithium diisopropylamide (LDA) demonstrated highly regioselective metalation, which could then be followed by iodolysis to introduce an iodine atom. znaturforsch.com Similarly, the use of mixed aggregates of n-butyllithium with aminoalkoxides can achieve highly regioselective lithiations. znaturforsch.com In the context of synthesizing a molecule like this compound, a plausible strategy would involve the directed ortho-lithiation of a 2-fluoro-5-methylpyridine precursor at the 3-position, followed by quenching with an iodine source. The fluorine atom at the 2-position would act as a powerful DMG, directing the lithiation to the adjacent C3 position.

The oxetane (B1205548) group has also been shown to be an effective directing group for the ortho-lithiation of 3-substituted pyridines. Using n-butyllithium, regioselective lithiation at the 4-position was achieved, allowing for the introduction of various electrophiles. nih.govrsc.orgdoi.org This highlights the versatility of DoM in preparing a wide array of functionalized pyridines.

| Precursor | Base | Electrophile | Product | Yield (%) | Reference |

| 3-chloro-2-ethoxypyridine | n-BuLi | I₂ | 3-chloro-2-ethoxy-4-iodopyridine | - | nih.gov |

| 3-bromopyridine | LDA | DMF | 3-bromo-4-formylpyridine | 85 | znaturforsch.com |

| 3-cyanopyridine | TMP₃CdLi | I₂ | 3-cyano-2-iodopyridine | 61 | znaturforsch.com |

| Pyridine | TMPZntBu₂Li | I₂ | 2-iodopyridine | 76 | znaturforsch.com |

Table 1: Examples of Regioselective Lithiation of Substituted Pyridines

The Halogen Dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is driven by thermodynamics and provides a powerful method for accessing substitution patterns that are difficult to obtain through direct functionalization. wikipedia.org The reaction typically proceeds through a series of deprotonation and halogen-metal exchange steps. wikipedia.orgwhiterose.ac.uk

In polysubstituted pyridines, the HD rearrangement can be a useful tool for synthesizing specific isomers. For example, a bromine or iodine atom can "dance" around the pyridine ring to a more thermodynamically stable position, often directed by other substituents on the ring. clockss.org The choice of base, temperature, and solvent can significantly influence the outcome of the reaction. wikipedia.org

A typical HD reaction on a pyridine derivative begins with deprotonation ortho to a halogen, followed by reaction with a halogen donor to form a dihalogenated intermediate and a lithiated species, which can then be trapped by an electrophile. wikipedia.org This process allows for the functionalization at a position that was not the initial site of metalation.

| Starting Material | Conditions | Product | Comments | Reference |

| 2-bromothiophene | NaNH₂/liq. NH₃ | Mixture of polybrominated thiophenes | First documented instance of halogen dance. | wikipedia.org |

| 3-bromo-4-ethoxypyridine | KNH₂/liq. NH₃ | Amination with rearrangement | Proposed halogen migration during amination. | clockss.org |

| 3-iodo-2-(diethylcarbamoyloxy)pyridine | LDA, THF, -75 °C | 2-iodo-3-(diethylcarbamoyloxy)pyridine | 1,2-halogen shift. | acs.org |

| 4-iodo-3-fluoroquinoline | LDA, then electrophile | 1,3-iodine shifted products | Halogen dance in a quinoline (B57606) system. | clockss.org |

Table 2: Examples of Halogen Dance Rearrangements

Combining Directed ortho Metalation with the Halogen Dance rearrangement in a one-pot sequence offers a sophisticated strategy for the synthesis of highly substituted and complex pyridine architectures. acs.orgresearchgate.net This tandem approach allows for the initial regioselective functionalization via DoM, followed by a subsequent rearrangement and further functionalization.

A notable example involves the DoM of pyridyl O-carbamates. acs.org The initial lithiation occurs ortho to the carbamate (B1207046) directing group. If a halogen is present elsewhere on the ring, a subsequent HD can occur, moving the halogen to a new position. This can be followed by trapping the newly formed organometallic species with an electrophile, leading to trisubstituted pyridines. acs.org Further HD sequences can even lead to tetrasubstituted pyridines. acs.org

This methodology provides a powerful tool for creating intricate substitution patterns on the pyridine ring that would be challenging to achieve through other methods. For the synthesis of this compound, one could envision a scenario starting with a precursor like 2-fluoro-5-methyl-X-iodopyridine, where a DoM-HD sequence could be employed to precisely position the iodine at C3.

Pyridine Ring Activation and Transformation Through Unconventional Intermediates

Beyond classical organometallic intermediates, recent advancements have focused on activating the pyridine ring through the formation of unconventional intermediates, enabling novel regioselective halogenations.

A novel and highly effective method for the regioselective halogenation of pyridines involves the use of heterocyclic phosphonium (B103445) salts. nih.govacs.orgacs.org In this two-step approach, a pyridine is first converted into a pyridinium (B92312) phosphonium salt, typically at the 4-position. nih.govacs.org This is achieved by reacting the pyridine with a phosphine (B1218219) reagent. nih.gov The resulting phosphonium group acts as an excellent leaving group and can be displaced by a halide nucleophile, leading to the formation of a 4-halopyridine. nih.govacs.org

This method is particularly advantageous as it allows for the halogenation of a broad range of unactivated pyridines and is even applicable to the late-stage functionalization of complex molecules. nih.govacs.orgresearchgate.net Computational studies suggest that the carbon-halogen bond formation proceeds through an SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govacs.org While this method is predominantly selective for the 4-position, it represents a significant advancement in controlling the regioselectivity of pyridine halogenation. nih.govacs.orgscientificupdate.com

| Pyridine Substrate | Reagents | Product | Yield (%) | Reference |

| Pyridine | 1. Tf₂O, PPh₃, NEt₃ 2. NaI | 4-Iodopyridine | - | acs.org |

| 4-Phenylpyridine | 1. Designed phosphine 2. NaBr | 4-Bromo-phenylpyridine | - | nih.gov |

| Complex Pharmaceutical | 1. Designed phosphine 2. NaCl | 4-Chloro-pharmaceutical derivative | - | nih.gov |

Table 3: Regioselective Halogenation via Heterocyclic Phosphonium Salts

Pyridine Ring-Opening and Ring-Closing via Zincke Imine Intermediates

A powerful and contemporary strategy for the functionalization of pyridine rings, particularly for introducing substituents at positions that are difficult to access through classical electrophilic substitution, involves a sequence of ring-opening to form a Zincke imine intermediate followed by a ring-closing step. This method temporarily transforms the stable, electron-deficient aromatic pyridine into a more reactive, linear azatriene system, enabling regioselective modifications. nih.gov

The process is initiated by activating the pyridine nitrogen, typically with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a highly electrophilic pyridinium salt. This salt readily undergoes nucleophilic attack by an amine (e.g., dibenzylamine), leading to the cleavage of the pyridine ring and the formation of a conjugated open-chain intermediate known as a Zincke imine. nih.govnih.gov

A significant advantage of this approach is the ability to isolate the Zincke imine intermediate, often by simple precipitation, which ensures that any unreacted starting pyridine is removed before the subsequent functionalization and ring-closure steps. nih.gov The isolated imine can then be subjected to highly regioselective reactions. For instance, this strategy has been successfully employed for the 3-selective halogenation of various pyridine precursors. The electron-rich nature of the Zincke imine allows for facile reactions with electrophilic halogen sources under mild conditions. nih.gov

This methodology is particularly relevant for synthesizing structures like this compound. A pre-existing fluorinated pyridine could be converted to its Zincke imine, which would then undergo regioselective iodination at the C3 position using an electrophile like N-iodosuccinimide (NIS). Subsequent ring-closure, typically by heating with an ammonium (B1175870) salt such as ammonium acetate (B1210297) or ammonium chloride, regenerates the pyridine ring, now bearing the desired halogen. nih.govnih.gov Researchers have developed protocols for the 3-selective chlorination, bromination, and iodination of a diverse set of pyridines using this sequence. nih.gov More recently, the strategy has been expanded to include 3-selective fluorination using electrophilic fluorinating reagents. rsc.org

The versatility of this method has been demonstrated in the synthesis of various substituted pyridines, including those with functional groups relevant to pharmaceuticals and agrochemicals. nih.gov

Table 1: Examples of 3-Halopyridine Synthesis via Zincke Imine Intermediates

| Starting Pyridine | Halogenating Agent | Additive | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | NIS | TFA | 2-Phenyl-3-iodopyridine | 85% | nih.gov |

| 3-Phenylpyridine | NIS | TFA | 3-Phenyl-5-iodopyridine | 81% | nih.gov |

| 2-Chloropyridine | NBS | TFA | 2-Chloro-3-bromopyridine | 85% | nih.gov |

| 3-Fluoropyridine | - | - | 15N-3-Fluoropyridine | 62% (over 2 steps) | nih.gov |

Multi-component Reactions and Cascade Sequences for Pyridine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are distinguished by their operational simplicity, atom economy, and ability to rapidly generate molecular complexity from simple precursors, making them ideal for creating libraries of substituted pyridines. rsc.org

Classic examples include the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. researchgate.net Modern variations of MCRs offer access to a wide array of substitution patterns. For instance, a one-pot, three-component procedure has been developed for synthesizing fluorinated 2-aminopyridines from 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org Similarly, the Kröhnke pyridine synthesis and its variations utilize the reaction of α,β-unsaturated ketones (chalcones) with pyridinium salts and an ammonium source to construct polysubstituted pyridines. organic-chemistry.org While a direct MCR for this compound is not explicitly documented, the principles of MCRs allow for the combination of appropriately functionalized building blocks that could potentially assemble this target structure.

Cascade reactions , also known as tandem or domino reactions, are processes where a single trigger event initiates a sequence of intramolecular transformations to form the final product without the need to isolate intermediates. This approach avoids multiple purification steps and reduces solvent and reagent waste. The synthesis of complex pyridines can be achieved through such cascades. For example, a copper-catalyzed cascade reaction involving alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates leads to highly substituted pyridines through a sequence of cross-coupling, electrocyclization, and air oxidation. youtube.com Another approach involves a ruthenium-catalyzed tandem sequence of ring-closing metathesis, isomerization, and N-acyliminium ion cyclization to build complex heterocyclic systems in one pot from a linear precursor. nih.gov These strategies underscore the power of designing a starting material that undergoes a programmed series of transformations to efficiently yield the desired heterocyclic core.

Table 2: Examples of Pyridine Synthesis via Multi-component Reactions

| Reaction Type | Key Reactants | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Hantzsch-type | Aldehyde, Acetophenone, NH₄OAc | 2,4,6-Triarylpyridine | CoCl₂·6H₂O, 110 °C, 4h | up to 90% | researchgate.net |

| Kröhnke-type | Chalcone, 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide, NH₄OAc | 2-Trifluoromethyl Pyridine | Ethanol, Reflux | up to 86% | organic-chemistry.org |

| Bohlmann–Rahtz | Ethyl β-aminocrotonate, Butynone | 2,3,6-Trisubstituted Pyridine | Continuous flow, Brønsted acid | 76% | nih.gov |

| Fluorinated 2-Aminopyridine Synthesis | 1,1-Enediamine, Benzaldehyde derivative, 1,3-Dicarbonyl compound | Fluorinated 2-Aminopyridine | Heating, one-pot | Not specified | rsc.org |

Optimization of Reaction Conditions and Isolation of Intermediates

The successful synthesis of a specific, highly functionalized target like this compound is highly dependent on the careful optimization of reaction conditions and, where necessary, the strategic isolation of key intermediates. Optimization aims to maximize product yield and purity while minimizing side reactions and processing time. Key parameters that are commonly adjusted include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of reagents.

For instance, in MCRs, the catalyst can be crucial. In a solvent-free synthesis of 2,4,6-triarylpyridines, screening revealed that cobalt(II) chloride was the optimal catalyst, and the best yields were obtained at 110 °C with a reaction time of four hours. researchgate.net The development of continuous flow processes for reactions like the Bohlmann–Rahtz synthesis demonstrates another level of optimization. Using a flow reactor not only allows for safe and scalable production but also enables the combination of Michael addition and cyclodehydration into a single step, crucially avoiding the isolation of a poorly soluble intermediate that complicates batch processing. nih.gov

The isolation of intermediates can be a deliberate and powerful tool in a synthetic sequence. As discussed in the Zincke imine methodology (Section 2.2.2.2), the ability to precipitate the open-chain imine intermediate is a significant advantage. This step effectively purifies the reactive intermediate from the starting pyridine, preventing the formation of undesired side products and ensuring that only the functionalized intermediate proceeds to the final ring-closing step, leading to a cleaner reaction profile and a purer final product. nih.gov

Optimization studies often involve systematic screening of conditions. In the synthesis of dihydrobenzofuran neolignans via oxidative coupling, researchers tested various silver(I) reagents, solvents, and reaction times. They found that silver(I) oxide in acetonitrile (B52724) gave the best balance of reactant conversion and reaction selectivity, and that the reaction time could be reduced from 20 hours to 4 hours without significant loss of performance. Such optimization is critical for developing efficient and practical synthetic routes.

Table 3: Illustrative Examples of Reaction Condition Optimization

| Reaction | Parameter Optimized | Condition Tested | Outcome | Reference |

|---|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Heating Method | Microwave vs. Conductive Heating | Continuous flow processing feasible with both, enabling scale-up. | nih.gov |

| Zincke Imine Ring Closure | Ammonium Salt/Additive | ¹⁵NH₄Cl vs. ¹⁵NH₄Cl + NaOAc | Addition of NaOAc dramatically improved the yield of ¹⁵N-pyridine. | nih.gov |

| Fluoropyridine Hydrogenation | Catalyst/Acid | Various Pd catalysts, with/without HCl | Pd(OH)₂/C with aqueous HCl in MeOH found to be the optimal system for selective reduction. | acs.org |

| 2-Fluoropyridine (B1216828) Synthesis | Fluoride Source | TBAF in various solvents | 1 M TBAF in THF found to be effective for fluorination of a pyridyltrialkylammonium salt. |

Reactivity and Reaction Mechanisms of 2 Fluoro 3 Iodo 5 Methylpyridine

Electronic and Steric Influence of Fluorine and Iodine Substituents

The halogen substituents at the C2 and C3 positions are primary determinants of the molecule's reactivity. The highly electronegative fluorine atom and the larger, more polarizable iodine atom create a unique electronic environment on the pyridine (B92270) ring.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. imperial.ac.uk This effect is further enhanced by the presence of the electron-withdrawing fluorine atom at the C2 position. Nucleophilic aromatic substitution (SNAr) on pyridine and other heteroaromatic systems is a well-established method for forming new bonds. nih.govyoutube.com

The attack of a nucleophile preferentially occurs at the C2 and C4 positions (ortho and para to the nitrogen), as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex by delocalization onto the electronegative nitrogen atom. stackexchange.com In 2-fluoro-3-iodo-5-methylpyridine, the fluorine atom at C2 serves as an excellent leaving group for SNAr reactions. The high electronegativity of fluorine significantly accelerates the rate of nucleophilic attack compared to other halogens like chlorine. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov

While the fluorine at C2 is highly activating for SNAr, the iodine at C3 has a less pronounced electronic effect in this context. Its primary role is often as a site for other types of reactions, such as metal-catalyzed cross-couplings. The general order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I, which highlights the favorability of substitution at the C2 position. nih.gov

| Position of Attack | Intermediate Stability | Reason for Stability/Instability | Favored/Disfavored |

|---|---|---|---|

| C2 (ortho to N) | High | Negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com | Favored |

| C3 (meta to N) | Low | Negative charge cannot be delocalized onto the nitrogen atom. stackexchange.com | Disfavored |

| C4 (para to N) | High | Negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com | Favored |

Pyridine itself is generally unreactive towards electrophilic aromatic substitution (SEAr) due to the deactivating effect of the electronegative nitrogen atom, which lowers the electron density of the ring. imperial.ac.ukuoanbar.edu.iq Furthermore, under the acidic conditions often required for SEAr, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq

In this compound, the strongly electron-withdrawing fluorine and iodine substituents further decrease the electron density of the pyridine ring, making electrophilic substitution even more challenging. Electrophilic attack, if forced, would predominantly occur at the C3 or C5 positions, which have the highest electron density in a deactivated pyridine ring. uoanbar.edu.iq However, the presence of substituents at these positions in the title compound makes direct SEAr highly unlikely.

Role of the Methyl Group on Pyridine Ring Electron Density and Reactivity

The methyl group at the C5 position acts as a weak electron-donating group through an inductive effect (+I). This effect slightly increases the electron density of the pyridine ring. In the context of the strongly deactivating fluorine and iodine substituents, the electron-donating nature of the methyl group has a modest, counteracting influence. researchgate.net While it does not render the ring electron-rich, it can subtly influence the regioselectivity and rate of certain reactions. For instance, in nucleophilic substitution reactions, the methyl group's electron-donating effect is generally of minor importance compared to the activating effect of the fluorine at the C2 position. researchgate.net However, in electrophilic reactions, strongly electron-donating groups can facilitate substitution and control the site of the reaction. uoanbar.edu.iq

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-F and C-I bonds allows for selective functionalization.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudo-halide, is one of the most widely used cross-coupling methods. mdpi.comnih.gov In this compound, the C-I bond is significantly more reactive towards the palladium catalyst in the initial oxidative addition step than the C-F bond. This allows for highly selective coupling at the C3 position.

A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base. mdpi.com The reaction is tolerant of a wide range of functional groups and can be used to couple various aryl and heteroaryl boronic acids or esters to the C3 position of the pyridine ring. nih.gov The choice of catalyst, ligand, base, and solvent can be crucial for achieving high yields, especially with challenging substrates. claremont.edunih.gov

| Component | Examples | General Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, [Pd₂(dba)₃], (NHC)Pd(cinn)Cl | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). mdpi.comresearchgate.net |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the palladium center and promotes key steps in the catalytic cycle. nih.gov |

| Base | K₃PO₄, Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation. mdpi.com |

| Solvent | Dioxane/Water, Toluene, DMF, n-Butanol | Solubilizes reactants and influences reaction rate and yield. nih.govclaremont.edu |

| Boron Reagent | Arylboronic acids, Arylboronic esters, Potassium heteroaryltrifluoroborates | Provides the organic group to be coupled. nih.gov |

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the Suzuki coupling, the Heck reaction with this compound proceeds selectively at the more reactive C-I bond.

This reaction allows for the introduction of vinylic groups at the C3 position of the pyridine ring. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), and a base like triethylamine. wikipedia.org The stereoselectivity of the Heck reaction is often high, favoring the formation of the trans isomer. organic-chemistry.org The reaction can be performed intermolecularly or intramolecularly, the latter being particularly useful for constructing cyclic systems. youtube.com

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination stands as a powerful tool for the formation of carbon-nitrogen bonds, and its application to heteroaromatic halides like this compound is of significant interest in medicinal and materials chemistry. The presence of two distinct halogen atoms on the pyridine ring, a fluorine at the 2-position and an iodine at the 3-position, introduces a high degree of selectivity that can be exploited.

Typically, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective amination at the C-3 position. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

In the case of this compound, the oxidative addition step is expected to occur preferentially at the C-I bond due to its lower bond dissociation energy compared to the C-F bond. This chemoselectivity is a key feature of reactions involving this substrate.

Table 1: Representative Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 2-Fluoro-5-methyl-3-(morpholin-4-yl)pyridine |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | N-(2-Fluoro-5-methylpyridin-3-yl)aniline |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | 80 | N-Benzyl-2-fluoro-5-methylpyridin-3-amine |

This table represents hypothetical reaction conditions based on typical Buchwald-Hartwig protocols and the known reactivity of similar substrates. Actual experimental conditions may vary.

Copper-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a complementary approach to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for the formation of C-O, C-S, and C-N bonds, and can also be employed for certain C-C bond formations.

Similar to palladium-catalyzed reactions, the reactivity of the halogen atoms in this compound dictates the site of reaction. The C-I bond is more susceptible to reaction under copper catalysis than the C-F bond. This allows for selective functionalization at the C-3 position. The mechanism of copper-catalyzed coupling reactions is still a subject of some debate but is generally thought to proceed through either a radical pathway or an oxidative addition/reductive elimination cycle involving Cu(I) and Cu(III) intermediates.

Table 2: Examples of Copper-Catalyzed Reactions with this compound

| Reactant | Catalyst | Ligand | Base | Solvent | Product |

| Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 2-Fluoro-5-methyl-3-phenoxypyridine |

| Thiophenol | Cu₂O | L-Proline | K₂CO₃ | DMSO | 2-Fluoro-5-methyl-3-(phenylthio)pyridine |

| Phenylacetylene | CuI | Et₃N | Toluene | 2-Fluoro-5-methyl-3-(phenylethynyl)pyridine |

This table illustrates potential copper-catalyzed transformations based on established methodologies.

Metalation-Directed Reactivity and Subsequent Electrophile Trapping

Metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The directing group on the ring facilitates deprotonation at an adjacent position by a strong base, creating a carbanion that can then be trapped by an electrophile.

Mechanisms of Directed Deprotonation

In the context of this compound, both the fluorine and iodine atoms can potentially act as directing groups. However, the fluorine atom is generally a more effective directing group for deprotonation at the adjacent C-4 position due to its strong inductive electron-withdrawing effect. The iodine atom can also direct metalation, but its larger size can lead to steric hindrance.

The mechanism involves the coordination of a strong lithium base, such as lithium diisopropylamide (LDA), to the nitrogen of the pyridine ring. This initial coordination enhances the acidity of the ring protons. The base then abstracts a proton from the position ortho to the directing group. In the case of this compound, deprotonation is expected to occur preferentially at the C-4 position, directed by the C-2 fluorine atom.

Understanding Halogen Migration Phenomena

An interesting and sometimes complicating factor in the metalation of halopyridines is the potential for halogen migration. lookchem.com It has been observed in some systems that after metalation, a halogen atom can migrate to the newly metalated position. lookchem.com This phenomenon, often referred to as a "halogen dance," can lead to the formation of rearranged products.

In the case of this compound, if deprotonation occurs at the C-4 position, there is a possibility of the iodine atom migrating from the C-3 to the C-4 position to form a thermodynamically more stable intermediate. lookchem.com This would result in a 4-iodo-2-fluoro-5-methylpyridine derivative upon quenching with an electrophile. The propensity for this migration depends on factors such as the base used, the temperature, and the nature of the electrophile.

Pathways for Substitution and Transformation of Halogen Atoms

The two halogen atoms in this compound offer distinct pathways for substitution and transformation. The iodine atom is readily displaced through various cross-coupling reactions as discussed previously. It can also be converted to other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile.

The fluorine atom, being at the 2-position of the pyridine ring, is activated towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles can displace the fluoride (B91410) ion. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Table 3: Selective Transformations of Halogen Atoms

| Position | Reagent | Reaction Type | Product |

| C-3 (Iodine) | n-BuLi, then DMF | Halogen-Metal Exchange/Formylation | 2-Fluoro-5-methylpyridine-3-carbaldehyde |

| C-2 (Fluorine) | NaOMe | Nucleophilic Aromatic Substitution | 2-Methoxy-3-iodo-5-methylpyridine |

| C-3 (Iodine) | Vinyltributyltin, Pd(PPh₃)₄ | Stille Coupling | 2-Fluoro-5-methyl-3-vinylpyridine |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. As highlighted throughout this article, the differential reactivity of the C-I and C-F bonds allows for excellent chemoselectivity. Palladium- and copper-catalyzed reactions, as well as halogen-metal exchange, overwhelmingly favor reaction at the more labile C-I bond.

Regioselectivity: This pertains to the control of the position of reaction. In directed metalation, the fluorine atom typically directs deprotonation to the C-4 position, demonstrating high regioselectivity. However, the potential for halogen migration can impact the final regiochemical outcome. In electrophilic substitution reactions, which are generally difficult on pyridine rings unless activated, the directing effects of the existing substituents would determine the position of the incoming electrophile. chemicalbook.com

Stereoselectivity: This becomes relevant when a new chiral center is created during a reaction. For instance, if a prochiral ketone is used as an electrophile to trap the lithiated intermediate, the resulting alcohol could be a racemic mixture unless a chiral ligand or auxiliary is employed to induce stereoselectivity. Similarly, in certain catalytic reactions, the use of chiral ligands on the metal catalyst can lead to the formation of one enantiomer or diastereomer in excess.

Investigation of Reaction Kinetics and Thermodynamic Profiles

The study of reaction kinetics and thermodynamic profiles provides fundamental insights into the reactivity and stability of a chemical compound, as well as the mechanisms of its transformations. For this compound, a comprehensive understanding of these aspects is crucial for its application in the synthesis of pharmaceuticals and agrochemicals. This section delves into the available research findings concerning the kinetics and thermodynamics of reactions involving this halogenated pyridine derivative.

Despite the recognized utility of this compound as a versatile building block in organic synthesis, a thorough review of publicly available scientific literature reveals a notable scarcity of detailed experimental and computational studies focused specifically on its reaction kinetics and thermodynamic profiles. While numerous patents and research articles describe its use in the synthesis of more complex molecules, they predominantly focus on synthetic methodologies and product characterization rather than a quantitative analysis of reaction rates, activation energies, or thermodynamic parameters.

In the absence of specific data for this compound, the scientific community often draws inferences from studies on related substituted halopyridines. For instance, the kinetics of nucleophilic aromatic substitution (SNAr) reactions on various halopyridines have been investigated, providing a general framework for understanding how substituents and their positions on the pyridine ring influence reactivity. Similarly, the thermodynamics of cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been studied for a range of aryl halides. These studies indicate that the nature of the halogen and the electronic properties of other substituents significantly impact the reaction's thermodynamic feasibility and kinetic barriers. However, direct extrapolation of this data to this compound must be done with caution due to the specific electronic and steric effects of the fluoro, iodo, and methyl groups on this particular molecule.

Applications of 2 Fluoro 3 Iodo 5 Methylpyridine in Complex Molecule Synthesis

Advanced Pharmaceutical Synthesis

In the pharmaceutical industry, the quest for more selective and potent drugs necessitates the use of sophisticated chemical intermediates that allow for the precise assembly of complex bioactive molecules. chemimpex.com 2-Fluoro-3-iodo-5-methylpyridine serves this role effectively, acting as a foundational scaffold for a variety of therapeutic agents. chemimpex.com

Building Blocks for Kinase Inhibitors and Other Targeted Therapies

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The pyridine (B92270) scaffold is a common feature in many of these drugs. The development of potent and selective kinase inhibitors often involves creating a library of analogues for structure-activity relationship (SAR) studies. This compound is an ideal precursor for such work. The iodo group provides a reactive handle for introducing various aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira coupling reactions to probe the binding pockets of target kinases.

For instance, research into inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in acute myeloid leukemia (AML), has focused on imidazo[4,5-b]pyridine derivatives. nih.gov The synthesis of these complex heterocyclic systems can be greatly facilitated by using pre-functionalized pyridines. Similarly, a related compound, 2-fluoro-3-iodo-5-(trifluoromethyl)pyridine, has been utilized in the design of inhibitors for p38 MAP kinase, a key enzyme in inflammatory responses. This highlights the utility of the 2-fluoro-3-iodopyridine (B38475) core in generating molecules that can modulate critical signaling pathways.

Intermediates for Antibacterial and Antiviral Agents

The fluoropyridine structural motif is a key component in a number of modern anti-infective agents. In the field of antibacterial research, novel oxazolidinone derivatives containing a 3-(5-fluoropyridine-3-yl) moiety have been synthesized and shown to exhibit potent activity against drug-resistant Gram-positive bacteria. nih.gov this compound can serve as a critical starting material for synthesizing such compounds, where the iodo group can be replaced to build the rest of the molecule while retaining the essential fluoropyridine core.

In antiviral drug discovery, halogenated nucleoside analogues have a long history of success. Compounds like Idoxuridine (5-iodo-2′-deoxyuridine) are used to treat herpes simplex virus (HSV) keratitis. nih.gov More recent research has explored complex fluoro- and phosphonate-containing nucleoside analogues as potential anti-HIV agents. nih.gov The presence of both fluorine and iodine on this compound provides a unique platform for creating novel non-nucleoside inhibitors, where these halogens can form crucial interactions with viral enzymes or serve as points for further chemical elaboration.

Core Structures for Neurological Drug Discovery

Substituted pyridine rings are prevalent in drugs targeting the central nervous system (CNS). They are found in a wide range of medications for neurological and psychiatric disorders. The development of new therapies for conditions like Parkinson's disease, epilepsy, and depression often involves the synthesis of novel molecules that can modulate specific neurotransmitter receptors or signaling pathways within the brain. nih.gov

This compound represents a valuable starting point for CNS drug discovery programs. The lipophilicity-enhancing effect of the fluorine atom can be beneficial for blood-brain barrier penetration, a critical hurdle for CNS-active drugs. The iodo-substituent acts as a versatile anchor for palladium-catalyzed cross-coupling reactions, enabling the systematic synthesis of compound libraries with diverse functionalities. This allows medicinal chemists to explore the chemical space around the pyridine core to optimize for potency, selectivity, and pharmacokinetic properties for various neurological targets.

Late-Stage Functionalization in Drug Candidate Development

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key structural modifications in the final steps of a synthesis. This approach allows for the rapid generation of analogues from a common advanced intermediate, accelerating the drug discovery process. The carbon-iodine bond in this compound is exceptionally well-suited for LSF.

Starting from a complex molecule containing the 2-fluoro-5-methylpyridine (B1304807) core, the iodo group can be selectively transformed into a wide array of functional groups using well-established coupling chemistries. This enables chemists to fine-tune the properties of a drug candidate without having to redesign the entire synthetic route. For example, different aryl or heterocyclic groups can be introduced to probe specific interactions with a biological target, or solubilizing groups can be appended to improve the compound's pharmaceutical properties.

Agrochemical Development

The pyridine ring is a fundamental "chip" in the design of modern pesticides and herbicides, valued for producing compounds that are highly efficient with low toxicity. agropages.com Halogenated and methylated pyridine derivatives are particularly important in this field. nih.gov

Synthesis of Biologically Active Pesticides and Herbicides

This compound serves as a key intermediate in the creation of new agrochemicals. chemimpex.com The synthesis of many successful pesticides, such as those in the strobilurin and aryloxyphenoxypropionate classes, often relies on functionalized pyridine precursors. agropages.com For example, 3-methylpyridine (B133936) is a starting point for a variety of pesticides through chlorination and fluorination processes. agropages.com

The unique substitution pattern of this compound offers a platform to develop next-generation agrochemicals. The iodo-group can be used to construct complex side chains that define the mode of action, while the fluorine and methyl groups can help optimize the compound's uptake, translocation in plants, and environmental persistence. For instance, a patented herbicidal composition includes a 4-amino-3-chloro-5-fluoropyridine core, demonstrating the importance of fluorinated pyridines in creating effective weed control agents. google.com By using this compound, researchers can systematically explore novel structures to identify new pesticides and herbicides with improved efficacy and better safety profiles.

Functional Materials Science

The incorporation of fluorinated pyridine moieties into organic materials can significantly influence their electronic and physical properties. While direct applications of this compound in this field are not extensively documented in publicly available research, its structure suggests its potential as a precursor for various functional materials.

Precursors for Organic Semiconductor Materials

The synthesis of novel organic semiconductors often relies on the use of functionalized aromatic and heteroaromatic building blocks. The pyridine core, particularly when fluorinated, is a desirable component in materials designed for organic electronics due to its electron-withdrawing nature, which can enhance electron transport properties. The iodo group on this compound serves as a versatile handle for cross-coupling reactions, such as the Suzuki or Stille reactions, allowing for the introduction of various aryl or heteroaryl groups. This would enable the construction of extended π-conjugated systems, a key feature of organic semiconductors. While specific examples utilizing this compound are not prominent in the literature, the general strategy of using halopyridines in the synthesis of organic electronic materials is well-established.

Components in Organic Light Emitting Diodes (OLEDs) and Organic Field Effect Transistors (OFETs)

Scaffold for Fluorinated Networks and Polymers

Fluorinated polymers and networks are known for their exceptional thermal stability, chemical resistance, and unique surface properties. chemimpex.com The presence of both a reactive iodine atom and a fluorine atom on this compound makes it a candidate for the synthesis of fluorinated polymeric materials. The iodo group can be utilized in various polymerization reactions, such as polycondensation or cross-coupling polymerizations, to incorporate the fluorinated pyridine unit into a polymer backbone. This could lead to materials with tailored refractive indices, dielectric constants, and gas permeability properties. While the direct polymerization of this compound has not been specifically reported, the synthesis of fluorinated pyridine-based polyimides from other fluorinated pyridine diamines has been demonstrated, showcasing the potential of such monomers in creating high-performance polymers. nih.gov

Ligand Design and Catalyst Development

The design of ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a vast array of chemical transformations with high efficiency and selectivity.

Pyridine-Derived Ligands for Transition Metal Catalysis

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their strong coordinating ability with a wide range of metal centers. The substitution pattern on the pyridine ring plays a crucial role in tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity. The 2-fluoro and 5-methyl substituents on this compound can sterically and electronically influence the coordination environment of a metal center. The iodine at the 3-position provides a convenient site for modification, allowing for the introduction of other coordinating groups through cross-coupling reactions. This could lead to the synthesis of novel bidentate or polydentate ligands. For instance, a phosphine (B1218219) group could be introduced at the 3-position via a coupling reaction, creating a P,N-ligand. While the synthesis of specific ligands from this compound for catalytic applications is not extensively detailed in the literature, the general utility of substituted halopyridines in ligand synthesis is a well-established principle.

Synthesis of Diverse Polysubstituted Pyridines and Bicyclic Heterocycles

One of the most significant applications of this compound lies in its use as a versatile starting material for the synthesis of more complex, highly substituted pyridine derivatives and fused heterocyclic systems. The differential reactivity of the carbon-iodine and carbon-fluorine bonds is key to its utility.

The carbon-iodine bond is significantly more reactive in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, compared to the more inert carbon-fluorine bond. This chemoselectivity allows for the selective introduction of a wide variety of substituents at the 3-position of the pyridine ring, while leaving the fluorine atom intact for potential subsequent transformations. nih.gov This stepwise functionalization is a powerful strategy for the controlled synthesis of polysubstituted pyridines, which are important scaffolds in medicinal chemistry and materials science. nih.gov

Furthermore, the strategic placement of functional groups on the this compound core can facilitate intramolecular cyclization reactions to form bicyclic heterocycles. For example, after a cross-coupling reaction at the 3-position to introduce a suitable functional group, an intramolecular nucleophilic aromatic substitution of the fluorine at the 2-position could lead to the formation of a fused ring system. While specific examples detailing the synthesis of bicyclic heterocycles directly from this compound are not widely reported, the principles of using substituted halopyridines for such transformations are well-documented in the field of heterocyclic chemistry. acs.org

Construction of Fused Polyaromatic Alkaloids

The synthesis of fused polyaromatic alkaloids, a class of naturally occurring and synthetically important compounds often exhibiting significant biological activity, represents a formidable challenge in organic chemistry. The strategic use of functionalized building blocks is paramount in the assembly of these complex polycyclic systems. While direct examples of the application of this compound in the synthesis of fused polyaromatic alkaloids are not extensively documented in the reviewed literature, its chemical properties strongly suggest its potential as a key starting material in such endeavors.

The presence of the iodo group at the 3-position of the pyridine ring makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, which are fundamental to the construction of the core skeletons of polyaromatic systems. For instance, a plausible synthetic strategy would involve a palladium-catalyzed intramolecular cyclization. In this approach, the pyridine ring of this compound would serve as a foundational component of the final alkaloid structure. By attaching a suitable side chain to the pyridine, either at the nitrogen or another position, that contains a reactive site such as a double bond or an aryl group, an intramolecular annulation can be triggered.

A hypothetical reaction scheme could involve the initial functionalization of a precursor to introduce a side chain capable of participating in a cyclization cascade. The high reactivity of the carbon-iodine bond would allow for selective oxidative addition to a palladium(0) catalyst, initiating the cyclization process. Subsequent reductive elimination would then forge a new ring, leading to the fused polyaromatic scaffold. While specific examples utilizing this compound are not readily found, the synthesis of other nitrogen-containing fused-polycyclic compounds often relies on similar palladium-catalyzed cascade reactions. rsc.orgrsc.org The principles underlying these syntheses, such as intramolecular Heck reactions or other palladium-catalyzed annulations, are directly applicable. nih.gov

Generation of Pyridine-Based Chemical Libraries

The generation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. These libraries allow for the high-throughput screening of compounds to identify new leads with desired biological activities or material properties. This compound is an excellent scaffold for the creation of diverse pyridine-based chemical libraries due to its multiple points of functionalization.

The differential reactivity of the halogen atoms—the iodine being more susceptible to palladium-catalyzed cross-coupling reactions than the fluorine—allows for a sequential and controlled diversification of the pyridine core. This is a key principle in diversity-oriented synthesis, where the goal is to create a wide range of molecular structures from a common starting material.

A common strategy for library generation is solid-phase organic synthesis, where the scaffold molecule is attached to a solid support, and subsequent reactions are carried out in a stepwise fashion. While specific literature detailing the use of this compound in solid-phase synthesis was not identified, its structure is amenable to such techniques. For example, the methyl group could potentially be functionalized for attachment to a resin. Subsequently, the iodo group could be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, with a diverse set of building blocks (e.g., boronic acids, terminal alkynes, or amines). Each of these reactions would introduce a different substituent at the 3-position of the pyridine ring, leading to a library of compounds with varying structural features.

Following the diversification at the 3-position, the fluorine atom at the 2-position could potentially be displaced by a nucleophile under specific conditions, further increasing the structural diversity of the library. This step-wise functionalization allows for the systematic exploration of the chemical space around the pyridine core. The generation of such libraries is crucial for identifying novel bioactive molecules. chemimpex.com

Below is an interactive data table summarizing the key properties of the compounds mentioned in this article.

| Compound Name | Molecular Formula | CAS Number |

| This compound | C6H5FIN | 153034-78-7 |

| Palladium | Pd | 7440-05-3 |

Advanced Spectroscopic and Computational Analysis of 2 Fluoro 3 Iodo 5 Methylpyridine

Spectroscopic Methods for Elucidating Molecular Structure and Confirming Purity

Spectroscopic techniques are indispensable for the structural elucidation and purity verification of chemical compounds. However, specific experimental data for 2-Fluoro-3-iodo-5-methylpyridine is not readily found in published literature. The following sections outline the standard spectroscopic methods that would be employed for its analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR (¹H, ¹³C, ¹⁹F) is a cornerstone technique for determining the precise molecular structure of a compound in solution. A detailed NMR analysis of this compound would provide definitive information on the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR: An analysis would be expected to show two distinct signals in the aromatic region for the two protons on the pyridine (B92270) ring, and a singlet in the aliphatic region for the methyl protons. The chemical shifts and coupling constants (J-couplings) between the protons and with the fluorine atom would be critical for unambiguous assignment.

¹³C NMR: The ¹³C NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents (fluoro, iodo, and methyl groups), and the C-F coupling constants would be observable for the carbons in proximity to the fluorine atom.

Despite the utility of this technique, specific, published ¹H and ¹³C NMR data, including chemical shifts and coupling constants for this compound, are not available.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-F and C-I stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule.

A search of scientific databases did not yield any published FT-IR or Raman spectra for this compound. While studies on similar substituted pyridines exist, allowing for theoretical predictions of band positions, no experimental data for this specific compound is available. core.ac.ukresearchgate.netresearchgate.net

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision, which would confirm its elemental formula (C₆H₅FIN). nih.gov The expected monoisotopic mass is 237.01 g/mol . sigmaaldrich.comsigmaaldrich.com The fragmentation pattern observed in the mass spectrum would provide insights into the stability of different parts of the molecule and help to confirm the positions of the substituents.

Currently, there are no published mass spectra or detailed fragmentation studies available for this compound in scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is influenced by the nature of the chromophores present. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the substituted pyridine ring. The position and intensity of these absorptions would be sensitive to the electronic effects of the fluoro, iodo, and methyl substituents.

A review of the literature did not uncover any published UV-Vis absorption spectra for this compound.

Quantum Chemical and Theoretical Investigations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are a powerful complement to experimental spectroscopic data, providing detailed insights into molecular geometry, electronic structure, and predicted spectral properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

DFT calculations are a standard method for modeling the properties of organic molecules. nih.govnih.govresearchgate.net For this compound, DFT would be used to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of the atoms, providing optimized bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. These calculations are crucial for understanding the molecule's reactivity.

While DFT studies have been performed on a wide range of substituted pyridines, and even on the isomeric 2-fluoro-4-iodo-5-methylpyridine, a specific computational study for this compound has not been found in the published literature. nih.govrsc.orgresearchgate.net Such a study would be invaluable for a deeper understanding of its chemical properties and for the interpretation of experimental spectroscopic data, should it become available.

An in-depth analysis of the chemical compound this compound is hindered by the limited availability of published research in public-access domains. Extensive searches for specific computational and spectroscopic data on this molecule have not yielded the detailed findings necessary to construct a comprehensive scientific article as requested.

The required advanced analyses, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, computational studies on reaction mechanisms, and the impact of solvent effects, appear to be absent from the publicly accessible scientific literature for this specific compound. While this molecule is available from commercial suppliers, the detailed research findings essential for a thorough discussion of its electronic and reactive properties are not provided in these listings.

Consequently, it is not possible to provide a scientifically accurate and detailed article covering the specified topics for this compound at this time. The generation of such an article would necessitate access to specialized, subscription-based scientific databases or the commissioning of new computational chemistry research.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridines, such as 2-Fluoro-3-iodo-5-methylpyridine, is undergoing a paradigm shift towards more sustainable and efficient methods. Traditional synthetic routes often involve harsh reaction conditions and generate significant waste. mdpi.com The future of synthesizing this key intermediate lies in the adoption of green chemistry principles.

Emerging research focuses on several key areas to achieve this:

Catalytic C-H Functionalization: Transition-metal and rare earth metal catalysis are being explored for the direct functionalization of pyridine (B92270) C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.govchemimpex.com

Green Chemistry Approaches: Methodologies such as multicomponent one-pot reactions, the use of environmentally friendly solvents, solvent-free synthesis, ultrasonic production, and microwave-assisted synthesis are being developed to create novel pyridine derivatives with reduced environmental impact. nih.govbeilstein-journals.orgacs.org Microwave-assisted synthesis, in particular, has been shown to offer excellent yields, shorter reaction times, and reduced use of hazardous solvents. acs.org

Flow Chemistry: Continuous flow reactors, especially when coupled with microwave technology, provide a platform for the safe, scalable, and efficient synthesis of pyridines. nih.govbeilstein-journals.orgresearchgate.net This technology allows for precise control over reaction parameters, leading to higher yields and purity. beilstein-journals.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts in the synthesis of pyridine derivatives is a growing area of interest. mdpi.com Biocatalysis offers high selectivity and operates under mild reaction conditions, aligning with the principles of sustainable chemistry.

These advancements are poised to revolutionize the production of this compound, making it more accessible and environmentally friendly for its diverse applications.

Exploration of Unprecedented Reactivity and Transformative Pathways

The unique arrangement of a fluorine atom, an iodine atom, and a methyl group on the pyridine ring of this compound imparts distinct reactivity, opening doors to novel chemical transformations. iodobenzene.ltd The interplay of the electron-withdrawing fluorine and the versatile reactivity of the carbon-iodine bond makes it a valuable substrate for a variety of coupling reactions and the introduction of diverse functional groups.

Future research in this area is expected to focus on:

Photochemical and Organocatalytic Functionalization: The use of light and small organic molecules as catalysts is a rapidly developing field. nih.govresearchgate.netnih.gov Photochemical methods, for instance, can generate pyridinyl radicals from pyridinium (B92312) ions, enabling novel C(sp²)–C(sp³) bond formations under mild conditions. nih.govresearchgate.netnih.gov This approach offers distinct positional selectivity compared to classical Minisci reactions. nih.govnih.gov

Cross-Coupling Reactions: The carbon-iodine bond in this compound is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. mdpi.comsoton.ac.uk These reactions allow for the introduction of a wide range of aryl, and alkyl groups, providing access to a vast chemical space of novel pyridine derivatives.

Dearomatization Strategies: The temporary dearomatization of the pyridine ring is an emerging strategy for achieving meta-selective C-H functionalization, which is traditionally challenging. nih.gov This approach allows for the introduction of functional groups at the C3 position, which can then be followed by rearomatization to yield highly substituted pyridines.

The exploration of these novel reaction pathways will undoubtedly lead to the discovery of new molecules with unique properties and applications.

Expansion of Applications in Emerging Areas of Chemical Biology and Material Science

The distinct properties of this compound make it an attractive building block for applications beyond its traditional use in pharmaceuticals and agrochemicals. chemimpex.com Its unique combination of halogens and a methyl group can be leveraged to develop novel tools for chemical biology and advanced materials.

Emerging applications include:

Chemical Probes and Labeling: The reactivity of the carbon-iodine bond can be exploited for the development of chemical probes for biological studies. For instance, it could be used in the synthesis of molecules for targeted protein degradation, a powerful tool for studying protein function. nih.govgoogle.com

Functional Materials: The incorporation of this compound into polymers and other materials can impart desirable properties such as enhanced thermal stability, and specific electronic characteristics. chemimpex.com Halogenated pyridine polymers, for example, have shown promise as high-efficiency adsorbents. nih.gov

Bioactive Scaffolds: The pyridine scaffold is a common motif in biologically active molecules. rsc.org By utilizing this compound as a starting material, researchers can synthesize novel compounds with potential therapeutic applications, including antibacterial agents. rsc.org

The versatility of this compound ensures its continued importance in the development of next-generation technologies in both life sciences and material science.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. beilstein-journals.orgnih.govresearchgate.net These powerful computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.

For a compound like this compound, AI and ML can be applied in several ways:

Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the regioselectivity of functionalization reactions on the pyridine ring. acs.org This can help chemists to design more efficient and selective syntheses.

Optimization of Synthesis: Autonomous self-optimizing flow reactors guided by machine learning algorithms can rapidly identify the optimal conditions for the synthesis of pyridine derivatives, minimizing waste and maximizing yield. beilstein-journals.org

Discovery of Novel Reactions: AI can be used to explore vast chemical reaction networks and identify novel and potentially unprecedented transformations involving this compound.

The integration of AI and ML into the research and development workflow will accelerate the discovery of new applications for this important chemical compound.

Advancements in Asymmetric Synthesis Involving Halogenated Pyridines

The synthesis of chiral pyridine derivatives is of great importance in medicinal chemistry, as the stereochemistry of a molecule can have a profound impact on its biological activity. mdpi.com The development of new methods for the asymmetric synthesis of molecules derived from this compound is a key area of future research.

Current and future advancements in this area include:

Asymmetric Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool for enantioselective synthesis. nih.govyoutube.com Organocatalysts can be used to catalyze a variety of reactions, including Michael additions and cycloadditions, to produce chiral pyridine derivatives with high enantiomeric excess. nih.gov